molecular formula C13H17NO2 B14726831 1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one CAS No. 6907-69-3

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one

Cat. No.: B14726831
CAS No.: 6907-69-3
M. Wt: 219.28 g/mol
InChI Key: QGMLJXQEDCELPQ-UHFFFAOYSA-N
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Description

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of an ethoxy group attached to a phenylmethyl group, which is further attached to the pyrrolidin-2-one ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidin-2-one with an appropriate ethoxy(phenyl)methyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidin-2-one attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Pyrrolidinone derivatives are known for their cognitive-enhancing effects and are used in the development of nootropic drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one can be compared with other similar compounds such as:

    Pyrrolidin-2-one: The parent compound without the ethoxy(phenyl)methyl group.

    1-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of the ethoxy(phenyl)methyl group.

    2-Pyrrolidinone: A simpler structure lacking the ethoxy(phenyl)methyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6907-69-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-[ethoxy(phenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-2-16-13(11-7-4-3-5-8-11)14-10-6-9-12(14)15/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

QGMLJXQEDCELPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)N2CCCC2=O

Origin of Product

United States

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